
2-Ethoxycarbonylselenophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxycarbonylselenophene is a selenium-containing heterocyclic compound It belongs to the class of selenophenes, which are characterized by a five-membered ring structure containing one selenium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxycarbonylselenophene typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2-bromo-3-oxobutanoate with elemental selenium under specific conditions to form the selenophene ring. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethoxycarbonylselenophene undergoes various chemical reactions, including:
Oxidation: The selenium atom in the selenophene ring can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the selenophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while substitution reactions can introduce various functional groups into the selenophene ring.
Aplicaciones Científicas De Investigación
2-Ethoxycarbonylselenophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Biology: Studies have explored its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Ethoxycarbonylselenophene involves its interaction with molecular targets through its selenium atom. The selenium atom can participate in redox reactions, influencing various biochemical pathways. For instance, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage. Additionally, its potential anticancer activity may involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways .
Comparación Con Compuestos Similares
Thiophene: Contains sulfur instead of selenium. It is widely used in organic electronics and materials science.
Furan: Contains oxygen instead of selenium. It is used in the synthesis of pharmaceuticals and agrochemicals.
Pyrrole: Contains nitrogen instead of selenium. It is important in the synthesis of biologically active compounds.
Uniqueness: 2-Ethoxycarbonylselenophene is unique due to the presence of selenium, which imparts distinct electronic and chemical properties compared to its sulfur, oxygen, and nitrogen analogs. These properties make it particularly valuable in applications requiring specific redox behavior and electronic characteristics .
Propiedades
Fórmula molecular |
C7H8O2Se |
|---|---|
Peso molecular |
203.11 g/mol |
Nombre IUPAC |
ethyl selenophene-2-carboxylate |
InChI |
InChI=1S/C7H8O2Se/c1-2-9-7(8)6-4-3-5-10-6/h3-5H,2H2,1H3 |
Clave InChI |
BWTVGQUMIWMJDB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C[Se]1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13115562.png)
![6-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B13115575.png)
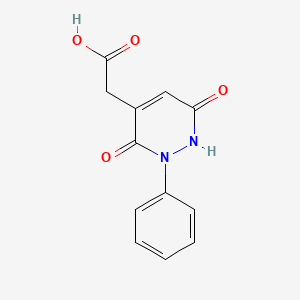
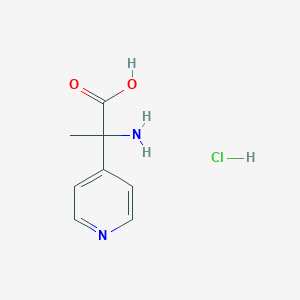
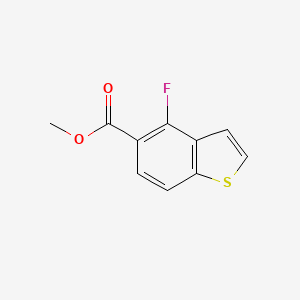
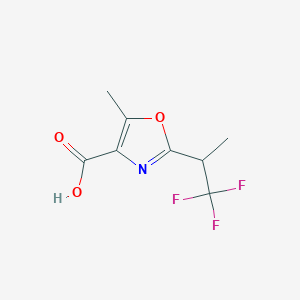

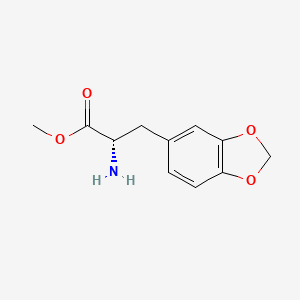



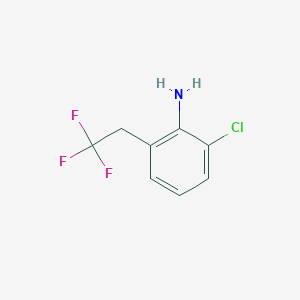
![3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13115624.png)
